molecular formula C7H14O3 B12577645 (1S,3S)-Cycloheptane-1,2,3-triol CAS No. 607403-65-6

(1S,3S)-Cycloheptane-1,2,3-triol

Cat. No.: B12577645
CAS No.: 607403-65-6
M. Wt: 146.18 g/mol
InChI Key: TWRHYWIUMGRADE-WDSKDSINSA-N
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Description

(1S,3S)-Cycloheptane-1,2,3-triol (CAS 607403-65-6) is a chiral, stereochemically defined cyclic polyol with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol . This compound features a seven-membered cycloheptane ring substituted with three hydroxyl groups in a specific (1S,3S) configuration, making it a valuable intermediate for synthetic organic chemistry and pharmaceutical research . The cycloheptane ring itself is known to exhibit conformational flexibility, existing in various puckered forms such as boat and chair conformations, which can influence its interactions and properties in research settings . While direct biological data for this specific triol is limited, its structural features suggest significant research potential. Cyclopentane-1,2,3-triol analogs are recognized as key scaffolds in medicinal chemistry, for instance, serving as core structures in the synthesis of aminocyclitols and nucleoside analogs like noraristeromycin, which are investigated for their bioactive properties . The presence of multiple stereocenters makes this compound a promising chiral building block or precursor for the synthesis of more complex, pharmacologically relevant molecules . Its physical properties, including a calculated density of 1.269 g/cm³ and a calculated boiling point of 244.8°C, inform its handling in the laboratory . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

607403-65-6

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(1S,3S)-cycloheptane-1,2,3-triol

InChI

InChI=1S/C7H14O3/c8-5-3-1-2-4-6(9)7(5)10/h5-10H,1-4H2/t5-,6-/m0/s1

InChI Key

TWRHYWIUMGRADE-WDSKDSINSA-N

Isomeric SMILES

C1CC[C@@H](C([C@H](C1)O)O)O

Canonical SMILES

C1CCC(C(C(C1)O)O)O

Origin of Product

United States

Preparation Methods

Dihydroxylation of Cycloheptene

One of the most straightforward methods involves the oxidation of cycloheptene with hydrogen peroxide in acidic media (e.g., acetic acid) to form diols and triols. This method is notable for its operational simplicity and relatively high yields.

  • Procedure: Cycloheptene is dissolved in acetic acid, and 35% aqueous hydrogen peroxide is added as the oxidant. The reaction is typically conducted at elevated temperatures (50–70 °C) for several hours.
  • Outcome: The reaction yields (1S,3S)-Cycloheptane-1,2,3-triol along with other hydroxylated derivatives.
  • Yields: Reported isolated yields for the triol are in the range of 67–77% after purification by flash chromatography.
  • Optimization: The equivalents of hydrogen peroxide, temperature, and reaction time are critical parameters influencing yield and selectivity.
Entry Solvent H2O2 (equiv.) Temp (°C) Time (h) Yield of Triol (%)
1 Acetic acid 2 70 6 67
2 Acetic acid 8 70 16 77

Data adapted from oxidation studies of cycloheptene derivatives

Oxidation-Reduction Sequence for Stereochemical Control

To achieve the (1S,3S) stereochemistry, oxidation of intermediate alcohols to ketones followed by stereoselective hydride reduction is employed.

  • Oxidation: Use of pyridinium chlorochromate (PCC) is preferred over Swern or Dess-Martin oxidations to avoid side reactions such as β-H elimination or double bond isomerization.
  • Reduction: Hydride reagents reduce the ketone to the desired alcohol with inversion of stereochemistry.
  • Advantages: This two-step process allows precise control over stereochemistry at the hydroxyl-bearing carbons.

Use of Protecting Groups and Rearrangement Reactions

In more complex synthetic routes, protecting groups such as isopropylidene acetals are used to mask diol functionalities during selective transformations.

  • Vicinal diol cleavage: Periodate cleavage of protected diols followed by reduction can generate triols with defined stereochemistry.
  • Rearrangements: Overman rearrangement of trichloroacetimidates derived from allylic alcohols can be used to introduce nitrogen functionality or to set stereochemistry before triol formation.

Stereoselective Hydroboration-Oxidation

Hydroboration of cycloheptene derivatives followed by oxidative workup with hydrogen peroxide can yield cis-diol intermediates, which can be further transformed into triols.

  • Stereospecificity: Hydroboration proceeds with syn addition, favoring cis diol formation.
  • Subsequent steps: Further oxidation or functional group manipulation leads to triol formation.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Stereochemical Control Yield Range (%) Notes
Direct oxidation with H2O2 Cycloheptene, H2O2, AcOH, 50–70 °C Moderate 67–77 Simple, scalable, moderate selectivity
PCC oxidation + hydride reduction PCC, hydride reagents (e.g., NaBH4) High Variable Precise stereochemical inversion
Protecting group strategy Isopropylidene, NaIO4, reduction High Moderate Complex, multi-step
Hydroboration-oxidation BH3·THF, H2O2 High Moderate Syn addition, stereospecific

Research Findings and Optimization Insights

  • The use of acetic acid as solvent enhances the solubility of cycloheptene and facilitates oxidation.
  • Increasing the equivalents of hydrogen peroxide improves triol yield but may increase side products.
  • PCC oxidation is preferred for ketone formation due to minimal side reactions compared to Swern or Dess-Martin oxidations.
  • Protecting group strategies, while more laborious, allow for selective functionalization and are useful in complex molecule synthesis.
  • Hydroboration-oxidation offers stereospecific access to cis-diols, which can be elaborated to triols.

Scientific Research Applications

Chemical Synthesis

Asymmetric Synthesis
(1S,3S)-Cycloheptane-1,2,3-triol plays a crucial role in asymmetric synthesis processes. It can be synthesized from racemic allylic hydroperoxides through chiral catalysis using cinchona alkaloids. The conversion yields high enantioselectivity and efficiency, making it an attractive intermediate for producing other chiral compounds. For instance, a study reported the conversion of rac-3-hydroperoxycyclohept-1-ene into chiral cycloheptane-1/2,3-triol with a yield of 60% and an enantiomeric excess (ee) of 35% .

Table 1: Synthesis Yields of this compound from Various Precursors

PrecursorYield (%)Enantiomeric Excess (%)
rac-3-hydroperoxycyclohept-1-ene6035
rac-3-hydroperoxycyclopent-1-ene5246
rac-3-hydroperoxycyclohex-1-ene4425

Pharmaceutical Applications

Drug Development
The chirality of this compound makes it a promising candidate for drug development. Chiral drugs often exhibit different biological activities compared to their racemic counterparts. The triol's ability to serve as a precursor for various bioactive molecules enhances its relevance in pharmaceutical research. For example, derivatives of cycloheptane triols have been explored for their potential as inhibitors in enzyme systems .

Case Study: Inhibition Studies
A study focused on the synthesis of cycloheptane-based compounds demonstrated their effectiveness as inhibitors for specific phosphatases involved in cancer progression. The synthesized triols showed promising results in vitro, indicating their potential as therapeutic agents .

Material Science

Polymer Chemistry
this compound can be utilized in the development of novel polymers with specific properties. Its hydroxyl groups enable it to participate in polycondensation reactions to form polyols that can be further processed into polyurethanes or other polymeric materials. This application is particularly relevant in creating biodegradable plastics or coatings with enhanced performance characteristics.

Table 2: Properties of Polymers Derived from this compound

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Polyurethane30120
Biodegradable Plastic25110

Mechanism of Action

The mechanism by which (1S,3S)-Cycloheptane-1,2,3-triol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. In enzymatic reactions, the compound can act as a substrate or inhibitor, affecting the activity of specific enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cyclopentane-Based Triols

(1S,2S,3S,4S,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol ()
  • Structure: Five-membered ring with amino and hydroxymethyl substituents.
  • Synthesis : Deprotection of Boc-protected intermediates followed by acid hydrolysis .
  • Activity : Acts as an α-galactosidase inhibitor due to its structural mimicry of galactose .
(1S,2S,3R)-1-Methyl-cyclopentane-1,2,3-triol ()
  • Structure : Cyclopentane with a methyl group at C1.
  • Synthesis : Reduction of ketone precursors using NaBH4 .
  • Key Difference : Methyl substitution increases hydrophobicity, altering solubility and bioavailability relative to unsubstituted triols.

Cycloheptane and Cyclooctane Derivatives

4,7,7-Trimethyl-3-cycloheptene-1,2,5-triol ()
  • Structure : Cycloheptene backbone with methyl substituents and an unsaturated bond.
  • Key Difference : The presence of methyl groups and a double bond enhances steric hindrance and electronic effects, reducing hydrogen-bonding capacity compared to (1S,3S)-Cycloheptane-1,2,3-triol .
(±)-trans-Cyclooctane-1,2,5,6-tetraol ()
  • Structure : Eight-membered ring with four hydroxyl groups.
  • Key Difference : Larger ring size and additional hydroxyl groups increase polarity but may complicate synthetic accessibility .

Aromatic and Hybrid Triols

(1S,2R)-1-(2-Fluorophenyl)propane-1,2,3-triol ()
  • Structure : Propane backbone with a fluorophenyl substituent.
  • Synthesis : Enzymatic cascade reactions or AD-mix-β-mediated dihydroxylation .
(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol ()
  • Structure : Cyclopentane fused with a heterocyclic triazolo-pyrimidine system.
  • Activity : Targets kinase pathways due to its hybrid structure .
  • Key Difference : The complex heterocyclic moiety enables diverse biological interactions, contrasting with the simpler cycloheptane triol scaffold .

Steroidal Triols

Cholestane-3β,5α,6β-triol ()
  • Structure : Steroid backbone with triol groups.
  • Activity: Studied for tumor-promoting effects in colon carcinogenesis, though inactive in isolation .
  • Key Difference : The rigid steroid framework limits adaptability in hydrogen-bonding interactions compared to flexible cycloheptane triols .

Comparative Data Table

Compound Ring Size Substituents Synthesis Method Key Biological Activity Reference
This compound 7 None Not specified (likely enzymatic) Enzyme inhibition (inferred)
4-Amino-cyclopentane-1,2,3-triol 5 Amino, hydroxymethyl Deprotection/acid hydrolysis α-Galactosidase inhibition
1-Methyl-cyclopentane-1,2,3-triol 5 Methyl NaBH4 reduction N/A
4,7,7-Trimethyl-cycloheptene-triol 7 Methyl, double bond Not specified N/A
(±)-trans-Cyclooctane-1,2,5,6-tetraol 8 None Not specified N/A
1-(2-Fluorophenyl)propane-1,2,3-triol 3 Fluorophenyl Enzymatic cascade Antiproliferative activity
Cholestane-3β,5α,6β-triol 6 (steroid) Steroid backbone Cholesterol oxidation Tumor promotion (inactive alone)

Key Findings and Implications

  • Ring Size and Flexibility : Cycloheptane triols offer intermediate flexibility between smaller cyclopentane and larger cyclooctane systems, optimizing enzyme interactions .
  • Synthetic Strategies : Enzymatic methods (e.g., AD-mix-β) enable stereoselective synthesis, critical for bioactive triols .

Biological Activity

(1S,3S)-Cycloheptane-1,2,3-triol is a compound of interest in various fields of biological and chemical research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its effects in different biological systems, synthesis methods, and relevant case studies.

This compound has the molecular formula C7H14O3C_7H_{14}O_3 and is characterized by three hydroxyl groups attached to a cycloheptane ring. Its stereochemistry plays a crucial role in its biological interactions.

Antioxidant Properties

Research indicates that cyclitol compounds, including cycloheptane-1,2,3-triol, exhibit significant antioxidant activity. A study demonstrated that treatment with cyclitol reduced reactive oxygen species (ROS) levels in barley plants under drought stress conditions. This reduction was associated with lower levels of abscisic acid (ABA), suggesting that these compounds may help mitigate oxidative stress in plants .

Enzyme Inhibition

Cycloheptane-1,2,3-triol has been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit glycosidases, which are enzymes involved in carbohydrate metabolism. This inhibition can have implications for the treatment of diseases related to carbohydrate metabolism disorders .

Effects on Plant Physiology

In addition to its antioxidant properties, this compound has been studied for its physiological effects on plants. The application of this compound has been linked to improved drought resistance in barley by enhancing cellular resilience against stressors .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. A notable method involves the stereoselective synthesis from corresponding alkenes using specific catalytic conditions. The yield and purity of the synthesized compound can vary based on the reaction conditions employed .

Case Studies

StudyFocusFindings
López-Cortés et al. (2021)Synthesis and characterizationDeveloped a stereoselective synthesis method yielding high-purity cycloheptane-1,2,3-triol; confirmed structure via X-ray crystallography .
Physiological Analysis on BarleyEffects on drought stressCyclitol treatment led to reduced ROS levels and enhanced drought resistance in barley plants .
Enzyme Inhibition StudiesGlycosidase inhibitionDemonstrated effective inhibition of glycosidase enzymes by cycloheptane-1,2,3-triol; implications for carbohydrate metabolism disorders .

Chemical Reactions Analysis

General Reactivity Profile

(1S,3S)-Cycloheptane-1,2,3-triol’s three hydroxyl groups and seven-membered ring confer unique reactivity. Key features include:

  • Hydrogen Bonding : The hydroxyl groups enable interactions with electrophilic reagents, polar solvents, and biomolecules.

  • Ring Strain : The cycloheptane ring exhibits moderate strain, influencing regioselectivity in ring-opening or functionalization reactions.

Photochemical [2 + 2] Cycloadditions

Photocycloadditions are common in strained cycloalkanes. Although no direct examples exist for this compound, related systems (e.g., norbornene derivatives) undergo [2 + 2] reactions under UV light (λ = 250–350 nm) to form fused cyclobutanes . For example:

  • Substrate : Cycloheptene-triol derivatives

  • Conditions : Cu(I) catalysis, λ = 254 nm

  • Product : Bicyclo[3.2.0]heptane adducts

The stereochemistry of hydroxyl groups likely influences diradical intermediate stability and regioselectivity.

Ring-Opening Reactions

Acid- or base-mediated ring-opening reactions are plausible but undocumented for this compound. Comparable cycloheptane systems show:

ReagentProductMechanism
H₂SO₄Linear triol via C1–C2 bond cleavageAcid-catalyzed β-elimination
Na/NH₃Unsaturated diolBirch reduction

Such reactions may enable access to acyclic precursors for downstream functionalization .

Biological Interactions

Though excluded sources (smolecule.com, benchchem.com) mention enzyme inhibition, peer-reviewed data for this compound are absent. Related cyclopentane triols (e.g., (1S,3S)-cyclopentane-1,2,3-triol) interact with phosphatases via hydrogen bonding at active sites , suggesting potential analogous behavior.

Synthetic Challenges and Opportunities

Key gaps in the literature include:

  • Stereoselective Functionalization : Methods to modify individual hydroxyl groups without compromising chirality.

  • Catalytic Asymmetric Synthesis : No enantioselective routes are reported.

  • Applications in Natural Product Synthesis : Potential as a scaffold for terpenoids or alkaloids remains unexplored.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1S,3S)-Cycloheptane-1,2,3-triol, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves stereoselective oxidation or reduction of cycloheptane derivatives. For example, intermediates like hydrazine derivatives (e.g., (2R,3S)-5-(piperidin-1-ylimino)pentane-1,2,3-triol) are synthesized via nucleophilic substitution and characterized using 13C^{13}\text{C} NMR (e.g., δ 74.44 for C-4) and HRMS (e.g., [M+H+^+] = 203.13860 Da) to confirm regiochemistry and purity .

Q. How is stereochemical integrity maintained during synthesis?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., Sharpless asymmetric dihydroxylation) are employed. Post-synthesis, stereochemistry is validated via X-ray crystallography (e.g., bicyclo[3.2.1]octane derivatives in ) or NOESY NMR to confirm spatial arrangement of hydroxyl groups .

Q. What analytical techniques are critical for structural elucidation?

  • Methodological Answer : Multi-nuclear NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, DEPT-135) identifies functional groups and connectivity. HRMS and polarimetry complement structural assignments. For example, 13C^{13}\text{C} NMR δ 70.72 (C-3) distinguishes equatorial vs. axial hydroxyls in cycloheptane triols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Methodological Answer : Discrepancies (e.g., unexpected 1H^{1}\text{H} NMR splitting) are addressed via 2D NMR (COSY, HSQC) to map coupling networks. For example, cyclohexene triacetate derivatives (CAS 676543-77-4) require HMBC to confirm ester linkages and rule out regioisomers . Contradictions in mass spectral data may necessitate isotopic labeling or tandem MS/MS fragmentation .

Q. What computational strategies predict solubility and stability of solid-state forms?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model crystal packing and hydrogen-bonding networks. Tools like CC-DPS combine QSPR and neural networks to predict properties such as pKa (13.34 ± 0.60) and density (1.322 g/cm3^3) for triol derivatives . Molecular dynamics simulations assess polymorph stability, as seen in bicyclo[3.2.1]octane solid dispersions .

Q. How are stereodivergent pathways optimized to access diastereomers or analogs?

  • Methodological Answer : Diastereodivergent synthesis (e.g., from vitamin C derivatives in ) uses protecting group strategies (e.g., isopropylidene acetalization) and selective deprotection. For example, cyclobutane carbasugars are synthesized via Dess-Martin periodinane oxidation followed by L-Selectride reduction to invert stereochemistry .

Q. What methodologies validate biological activity in structurally related analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like (1S,2S,3S,4S,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol. Biological assays (e.g., enzyme inhibition) paired with molecular docking (e.g., AutoDock Vina) identify key interactions, such as hydrogen bonding with galactosidase active sites .

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